4-(4-Fluorobenzyl)piperidine hydrobromide
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Overview
Description
Preparation Methods
The synthesis of 4-(4-Fluorobenzyl)piperidine hydrobromide typically involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
4-(4-Fluorobenzyl)piperidine hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Scientific Research Applications
4-(4-Fluorobenzyl)piperidine hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyl)piperidine hydrobromide involves its interaction with specific molecular targets, such as beta-secretase 1 . This interaction can modulate various biological pathways, leading to changes in cellular function and signaling. The compound’s effects are mediated through its binding to receptors and enzymes, influencing their activity and downstream effects .
Comparison with Similar Compounds
4-(4-Fluorobenzyl)piperidine hydrobromide can be compared with other similar compounds, such as:
4-Bromopiperidine hydrobromide: This compound has a similar structure but contains a bromine atom instead of a fluorine atom.
4-(4-Chlorophenyl)piperidine hydrochloride: This compound contains a chlorine atom instead of a fluorine atom and is used in similar research applications.
4-(Trifluoromethyl)piperidine hydrochloride: This compound contains a trifluoromethyl group and is used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]piperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.BrH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUVDXZMBUEQRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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